

Application Notes and Protocols for the Extraction of Carquejol from Baccharis trimera

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carquejol*
Cat. No.: B3061002

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baccharis trimera, commonly known as "carqueja," is a medicinal plant native to South America, recognized for its diverse therapeutic properties, including anti-inflammatory, analgesic, and hepatoprotective effects. A key bioactive compound responsible for many of these properties is the monoterpenoid **carquejol**. This document provides detailed application notes and protocols for the extraction of **carquejol** from Baccharis trimera, targeting researchers and professionals in the field of natural product chemistry and drug development. The methodologies covered include supercritical CO₂ extraction, steam distillation, and hydroalcoholic extraction, followed by protocols for the purification of **carquejol**.

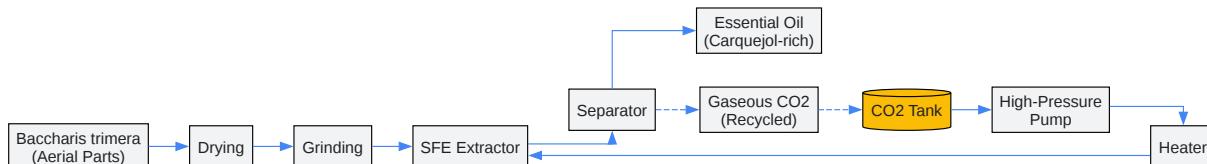
Methods of Extraction

Several methods can be employed to extract essential oils and bioactive compounds from Baccharis trimera. The choice of method depends on the desired yield, purity of **carquejol**, and the intended application of the final product. This section details three primary extraction techniques.

Supercritical CO₂ Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a green technology that offers high selectivity and avoids the use of organic solvents. The process involves using CO₂ at a

temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.


Experimental Protocol:

- Plant Material Preparation:
 - Collect the aerial parts of *Baccharis trimera*.
 - Dry the plant material in a ventilated oven to a constant weight.
 - Grind the dried material to a uniform particle size to increase the surface area for extraction.
- Supercritical CO₂ Extraction Procedure:
 - Pack the ground plant material into the extraction vessel of a supercritical fluid extractor.
 - Pressurize the system with CO₂ to the desired pressure (e.g., 90 to 300 bar).
 - Heat the system to the desired temperature (e.g., 313.15 K to 343.15 K).
 - Maintain a constant flow rate of supercritical CO₂ through the extraction vessel (e.g., $3.34 \times 10^{-8} \text{ m}^3/\text{s}$).[\[1\]](#)
 - The extraction time can vary (e.g., up to 6 hours).[\[2\]](#)
 - The extracted essential oil is collected in a separator by reducing the pressure, which causes the CO₂ to return to its gaseous state, leaving behind the extract.

Quantitative Data:

Pressure (bar)	Temperatur e (K)	CO2 Flow Rate (m³/s)	Extraction Time (h)	Essential Oil Yield (%) w/w)	Reference
90	323.15	3.34×10^{-8}	-	1.72	[1]
90	343.15	3.34×10^{-8}	-	2.34	[1]
100 - 300	303.15 - 313.15	-	up to 6	0.34 - 2.07	[2]

Diagram of Supercritical CO2 Extraction Workflow:

[Click to download full resolution via product page](#)

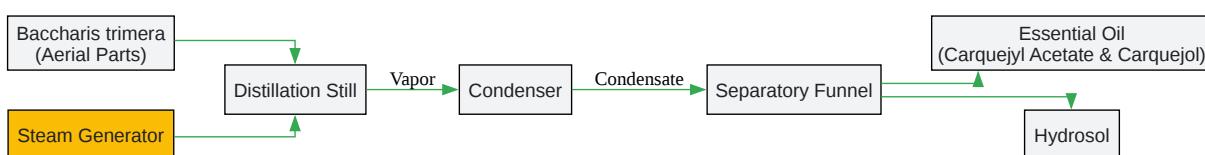
Caption: Workflow for Supercritical CO2 Extraction of Baccharis trimera.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like **carquejol**.

Experimental Protocol:

- Plant Material Preparation:
 - Use fresh or fully air-dried aerial parts of Baccharis trimera.
 - The plant material can be used whole or coarsely chopped.


- Steam Distillation Procedure:

- Place the plant material in the distillation flask or still.
- Generate steam in a separate flask or use direct steam injection.
- Pass the steam through the plant material. The steam will volatilize the essential oils.
- The mixture of steam and essential oil vapor is then passed through a condenser.
- The condensate, a mixture of water (hydrosol) and essential oil, is collected in a receiving vessel (e.g., a Florentine flask or separatory funnel).
- Separate the essential oil from the hydrosol based on their immiscibility and density difference.

Quantitative Data:

One study reported that the essential oil obtained from *Baccharis trimera* via steam distillation contained approximately 71.4% carquejyl acetate and 0.5% **carquejol**.^[3] To obtain higher yields of **carquejol**, a subsequent saponification step is required to convert the carquejyl acetate.

Diagram of Steam Distillation Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Steam Distillation of *Baccharis trimera* Essential Oil.

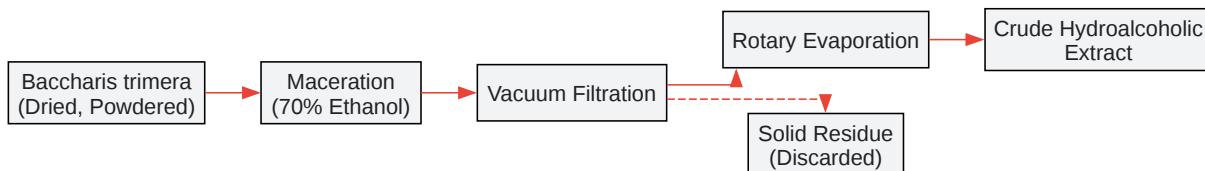
Hydroalcoholic Extraction

Hydroalcoholic extraction is a common solvent extraction method used to obtain a broad range of polar and semi-polar compounds from plant materials.

Experimental Protocol:

- Plant Material Preparation:

- Dry the aerial parts of Baccharis trimera in a ventilated oven.
 - Pulverize the dried plant material into a fine powder.


- Hydroalcoholic Extraction Procedure:

- Macerate the powdered plant material in a hydroalcoholic solution (e.g., 70% ethanol in water) at a specific ratio (e.g., 100 g of plant powder to 1 L of solvent).[4]
 - The extraction is typically carried out at room temperature for a defined period (e.g., 24 hours), with occasional agitation.[4]
 - After the extraction period, separate the solid material from the liquid extract by vacuum filtration.
 - Remove the solvent from the filtrate using a rotary evaporator to obtain the crude hydroalcoholic extract.

Quantitative Data:

Quantitative data specifically for **carquejol** yield from hydroalcoholic extraction is not readily available in the reviewed literature. This method is generally used to produce a crude extract for biological screening, which contains a complex mixture of compounds. Further purification would be necessary to isolate **carquejol**.

Diagram of Hydroalcoholic Extraction Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Hydroalcoholic Extraction of Baccharis trimera.

Purification of Carquejol

The essential oil obtained from steam distillation is rich in carquejyl acetate, which can be converted to **carquejol**. The following protocol outlines the steps for this conversion and subsequent purification.

Protocol for Saponification and Purification:

- Saponification of Carquejyl Acetate:
 - Dissolve the essential oil obtained from steam distillation in a suitable solvent.
 - Perform a saponification reaction by adding a base (e.g., potassium hydroxide or sodium hydroxide) to hydrolyze the ester linkage of carquejyl acetate to yield **carquejol**.
 - The reaction is typically carried out with heating and stirring.
- Purification by Column Chromatography:
 - After the saponification reaction is complete, neutralize the reaction mixture and extract the crude **carquejol**.
 - Prepare a silica gel column for chromatography.
 - Load the crude **carquejol** onto the column.

- Elute the column with a solvent system of increasing polarity (e.g., hexane-ethyl acetate mixtures).[3]
- Collect fractions and monitor them by Thin Layer Chromatography (TLC).
- Combine the fractions containing pure **carquejol** and evaporate the solvent to obtain the purified compound.

Diagram of **Carquejol** Purification Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the Purification of **Carquejol** from Baccharis trimera Essential Oil.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of **carquejol** and other volatile components in the extracts of Baccharis trimera.

Concluding Remarks

The choice of extraction method for **carquejol** from Baccharis trimera will be dictated by the specific research or development goals. Supercritical CO₂ extraction offers a clean and efficient method for obtaining essential oil with good yields. Steam distillation is a classic and effective technique, particularly when coupled with a saponification step to maximize **carquejol** content. Hydroalcoholic extraction is suitable for producing crude extracts for initial biological assays. The provided protocols and workflows offer a comprehensive guide for researchers to successfully extract and purify **carquejol** for further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Carqueja (Baccharis trimera) Protects against Oxidative Stress and β -Amyloid-Induced Toxicity in *Caenorhabditis elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Extraction of Carquejol from Baccharis trimera]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3061002#methods-for-carquejol-extraction-from-baccharis-trimera>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com